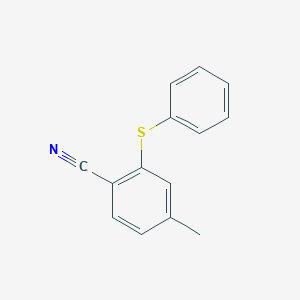

4-Methyl-2-(phenylsulfanyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

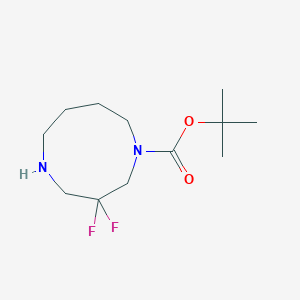

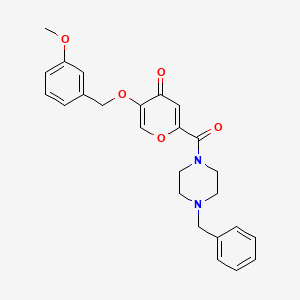

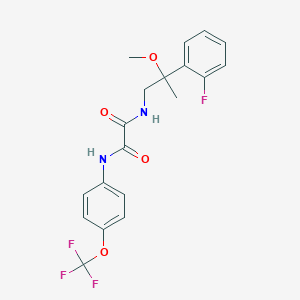

“4-Methyl-2-(phenylsulfanyl)benzonitrile” is a chemical compound with the molecular formula C14H11NS . It has a molecular weight of 225.31 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a phenylsulfanyl group (a phenyl ring attached to a sulfur atom), which is further attached to a methyl group .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

- Rhodium(III)-Catalyzed Cyanation : 4-Methyl-2-(phenylsulfanyl)benzonitrile has been utilized in the synthesis of 2-(Alkylamino)benzonitriles through a rhodium-catalyzed cyanation process. This method highlights the compound's role in facilitating the direct cyanation of the aromatic C-H bond, showcasing its utility in complex chemical syntheses (J. Dong et al., 2015).

Material Science

- High Voltage Lithium Ion Battery : The compound's derivative, 4-(Trifluoromethyl)-benzonitrile, has been reported as a novel electrolyte additive, significantly improving the cyclic stability of LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. This application underlines the compound's potential in enhancing energy storage solutions (Wenna Huang et al., 2014).

Pharmacology and Biochemistry

- Antitumor Activity : A new thiazole–pyridine anchored NNN donor and its cobalt(II) complex have been synthesized from a reaction involving 4-(2-bromoacetyl)benzonitrile, demonstrating potent antitumor activity against U937 cancer cells. This highlights the compound's role in developing novel anticancer agents (Pradip K. Bera et al., 2021).

Environmental Chemistry

- Microbially Mediated Abiotic Formation : The compound has been studied in the context of microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification. This research provides insights into the environmental fate of pharmaceuticals and the potential for microbial communities to influence the transformation of chemical compounds in the environment (K. Nödler et al., 2012).

Polymer Science

- Polymer Solar Cells : A perfluorinated compound related to this compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied as an additive in polymer solar cells, enhancing power conversion efficiency. This application underscores the potential of such compounds in improving the performance of renewable energy technologies (Seonju Jeong et al., 2011).

Propiedades

IUPAC Name |

4-methyl-2-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPCPKAHVMDZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)